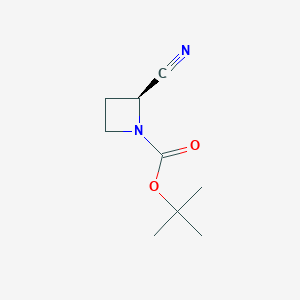
2-(4-Aminophenyl)-1,3,2-dithiarsolane
Overview
Description
2-(4-Aminophenyl)-1,3,2-dithiarsolane, commonly known as Arsphenamine or Salvarsan, is an organic arsenic compound that was discovered in 1907 by Paul Ehrlich. It was the first effective treatment for syphilis and revolutionized the field of medicine. Since then, research has been conducted to understand its synthesis method, mechanism of action, and potential applications in scientific research.
Mechanism of Action
Arsphenamine works by inhibiting the growth and reproduction of bacteria and fungi. It does this by binding to proteins in the microorganisms and disrupting their metabolic processes. The exact mechanism of action is still not fully understood, but research is ongoing to elucidate this process.
Biochemical and Physiological Effects:
Arsphenamine has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species. Additionally, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses.
Advantages and Limitations for Lab Experiments
One of the main advantages of arsphenamine in lab experiments is its ability to inhibit bacterial and fungal growth, making it a useful tool for studying the effects of these microorganisms on various biological processes. However, it is important to note that arsphenamine is a toxic compound and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on arsphenamine. One area of interest is the development of new antibiotics based on the structure of arsphenamine. Additionally, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment. Finally, more research is needed to understand the long-term effects of arsphenamine exposure on human health.
Scientific Research Applications
Arsphenamine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to possess anti-tumor properties and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
4-(1,3,2-dithiarsolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKPMJCHFYSKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319515 | |
| Record name | 4-(1,3,2-Dithiarsolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5577-20-8 | |
| Record name | 4-(1,3,2-Dithiarsolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)




![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)
![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3329153.png)






